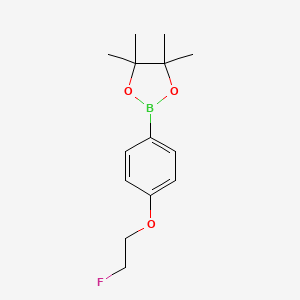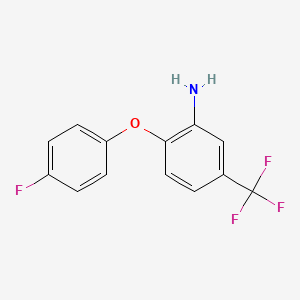
2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Fluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile organic compound that has been widely used in a variety of scientific research applications. It is a boron-containing compound which is synthesized from the reaction of 2-fluoroethanol with 2,4-dichlorophenylboronic acid. This compound has many interesting properties, such as its ability to act as a catalyst or reagent in organic synthesis, its ability to form boron-containing polymers, and its ability to act as a ligand in coordination chemistry.
Applications De Recherche Scientifique
Neurological Imaging
The compound is used in the radiosynthesis of tracers for positron-emission tomography (PET) imaging. It helps in detecting the overexpression of the translocator protein 18 kDa (TSPO), which is a biomarker for microglial activation and neuroinflammation, often associated with various neurological conditions .
2. Diagnosis and Therapy Evaluation of Neuroinflammation In vivo PET imaging with tracers derived from this compound allows for the assessment of TSPO expression. This is crucial for diagnosing and evaluating therapies for neuroinflammation following cerebral ischemia, providing insights into disease progression and treatment efficacy .
Antiplasmodial Activity
A new class of compounds, including chalcones with 2-fluoroethoxy groups derived from this compound, has been synthesized and shown to exhibit in vitro antiplasmodial activity against Plasmodium falciparum. This indicates potential applications in malaria treatment research .
Mécanisme D'action
- TSPO is found in the outer mitochondrial membrane and plays a role in cholesterol transport, steroidogenesis, and cellular response to stress .
- Activation of TSPO may lead to anti-inflammatory effects, neuroprotection, and regulation of oxidative stress .
- The compound affects several pathways, including:
- Cellular effects include modulation of inflammation, protection against apoptosis, and potential neuroprotection .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
2-[4-(2-fluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQFPXYMWQGKNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590117 |
Source


|
| Record name | 2-[4-(2-Fluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864754-47-2 |
Source


|
| Record name | 2-[4-(2-Fluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














